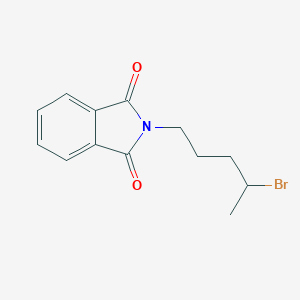

N-(4-Bromopentyl)phthalimide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-bromopentyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2/c1-9(14)5-4-8-15-12(16)10-6-2-3-7-11(10)13(15)17/h2-3,6-7,9H,4-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLLSMVCLJZMHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN1C(=O)C2=CC=CC=C2C1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40286649 | |

| Record name | 1H-Isoindole-1,3(2H)-dione,2-(4-bromopentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59353-62-7 | |

| Record name | N-(4-Bromopentyl)phthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione,2-(4-bromopentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(4-Bromopentyl)phthalimide CAS number and molecular weight

[1][2]

Executive Summary & Chemical Identity

N-(4-Bromopentyl)phthalimide is a specialized organobromine building block used primarily in the synthesis of 8-aminoquinoline antimalarials (e.g., Primaquine and its isomers) and as a linker in medicinal chemistry.[1][2][3] Unlike its terminal isomer, N-(5-bromopentyl)phthalimide, this compound features a secondary bromide at the C4 position, introducing a chiral center and distinct reactivity profile favored for branched-chain derivatizations.[1]

Core Chemical Data

| Property | Specification |

| Chemical Name | N-(4-Bromopentyl)phthalimide |

| CAS Number | 59353-62-7 |

| Molecular Weight | 296.16 g/mol |

| Molecular Formula | C₁₃H₁₄BrNO₂ |

| IUPAC Name | 2-(4-bromopentyl)isoindole-1,3-dione |

| Physical State | Viscous liquid to low-melting solid (dependent on purity/enantiomeric excess) |

| Solubility | Soluble in DCM, CHCl₃, DMSO, Ethyl Acetate; Insoluble in water |

Structural Analysis & Isomer Distinction

It is critical for researchers to distinguish between the 4-bromo and 5-bromo isomers, as they yield structurally distinct pharmacological agents.[1]

-

N-(5-Bromopentyl)phthalimide (CAS 954-81-4): Terminal bromide.[1] Used for linear chain extensions.

-

N-(4-Bromopentyl)phthalimide (CAS 59353-62-7): Secondary bromide.[1] Used to install a methyl-branched pentyl chain (e.g., the "isopentyl" amine motif found in Primaquine).[1]

Structural Visualization (DOT)

The following diagram illustrates the structural divergence and the synthesis logic.

Figure 1: Structural divergence of Bromopentylphthalimide isomers based on substitution logic.

Synthesis & Production Protocols

The most authoritative industrial route for N-(4-bromopentyl)phthalimide utilizes the Markovnikov hydrobromination of N-(4-pentenyl)phthalimide .[1] This method is preferred over direct alkylation with 1,4-dibromopentane due to higher regioselectivity and yield.[1]

Reaction Scheme

-

Step 1 (Condensation): Potassium Phthalimide + 5-Halo-1-pentene → N-(4-Pentenyl)phthalimide.[1]

-

Step 2 (Hydrobromination): N-(4-Pentenyl)phthalimide + HBr → N-(4-Bromopentyl)phthalimide.[1]

Detailed Experimental Protocol

Note: All steps must be performed in a fume hood due to the lachrymatory nature of halides and corrosivity of HBr.[1]

Phase 1: Synthesis of N-(4-Pentenyl)phthalimide Intermediate[1]

-

Reagents: Potassium Phthalimide (1.0 eq), 5-Bromo-1-pentene (1.1 eq), DMF (Solvent).[1]

-

Procedure:

-

Suspend Potassium Phthalimide in anhydrous DMF.

-

Add 5-Bromo-1-pentene dropwise at room temperature.[1]

-

Heat the mixture to 90°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1]

-

Workup: Pour reaction mixture into ice water. Filter the white precipitate (product).[1] Wash with water and cold ethanol. Dry in vacuo.

-

Phase 2: Hydrobromination to N-(4-Bromopentyl)phthalimide

This step relies on Markovnikov addition to place the bromine at the secondary (C4) position.[1]

-

Reagents: N-(4-Pentenyl)phthalimide (from Phase 1), 33% HBr in Acetic Acid (or gaseous HBr).

-

Procedure:

-

Dissolve N-(4-Pentenyl)phthalimide in Glacial Acetic Acid.

-

Add 33% HBr/AcOH solution (3.0 eq) slowly.[1]

-

Heat to 75°C in a sealed pressure tube or reflux condenser for 4 hours.

-

Mechanistic Note: The protonation of the alkene forms a secondary carbocation at C4, which is then attacked by the bromide ion.

-

Workup: Cool to RT. Quench with ice water. Extract with Ethyl Acetate (3x).[1] Wash organic layer with Sat.[7] NaHCO₃ (to remove acid) and Brine.

-

Dry over MgSO₄ and concentrate.[7]

-

Purification: Flash column chromatography (SiO₂, 5-10% EtOAc in Hexanes) may be required if the crude contains unreacted alkene or hydrolysis byproducts.[1]

-

Synthesis Workflow Diagram

Figure 2: Step-wise synthetic pathway via alkene hydrobromination.

Applications in Drug Development

N-(4-Bromopentyl)phthalimide acts as a "masked" primary amine with a reactive alkyl bromide handle.[1]

Primaquine & Quinocide Analogs

This compound is a specific precursor for Quinocide (the isomer of Primaquine where the side chain methyl is at position 4 relative to the nitrogen).[1]

-

Mechanism: The phthalimide protects the terminal amine while the secondary bromide undergoes nucleophilic substitution with 6-methoxy-8-aminoquinoline.[1] Subsequent hydrazinolysis removes the phthalimide to reveal the primary amine.

PROTAC Linker Design

In targeted protein degradation, the C5 chain length provides optimal spatial separation. The C4-methyl branching (resulting from the secondary bromide) increases metabolic stability compared to linear pentyl chains by hindering β-oxidation.[1]

Safety & Handling (MSDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

-

Disposal: Incineration with scrubber for nitrogen oxides and hydrogen bromide.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 240534, N-(4-Bromopentyl)phthalimide. Retrieved from [Link]

-

Patsnap Eureka. Synthetic method of antimalarial drug primaquine phosphate intermediate n-(4-bromopentyl)phthalimide. Retrieved from [Link][1]

-

Veeprho Laboratories. Primaquine Phosphate Impurities: 2-(4-Bromopentyl) Isoindoline 1,3-Dione.[1][8] Retrieved from [Link][1]

Sources

- 1. N-(4-Bromobutyl)phthalimide | C12H12BrNO2 | CID 93575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthetic method of antimalarial drug primaquine phosphate intermediate n-(4-bromopentyl)phthalimide - Eureka | Patsnap [eureka.patsnap.com]

- 3. N-(4-Bromopentyl)phthalimide | C13H14BrNO2 | CID 240534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(4-戊炔基)酞酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. N-(5-Bromopentyl)phthalimide 95 954-81-4 [sigmaaldrich.com]

- 6. CAS 954-81-4: N-(5-Bromopentyl)phthalimide | CymitQuimica [cymitquimica.com]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. veeprho.com [veeprho.com]

N-(4-Bromopentyl)phthalimide as an intermediate for primaquine synthesis

[1]

Executive Summary

This technical guide analyzes the critical role of N-(4-Bromopentyl)phthalimide (also known as 1-phthalimido-4-bromopentane) as the regioselective alkylating agent in the synthesis of Primaquine , a World Health Organization (WHO) Essential Medicine for the radical cure of Plasmodium vivax and Plasmodium ovale malaria.

The synthesis of Primaquine hinges on the introduction of a specific 4-amino-1-methylbutyl side chain onto the 8-aminoquinoline core. N-(4-Bromopentyl)phthalimide serves as the masked synthon for this side chain. Its value lies in its dual functionality: the phthalimide moiety protects the terminal primary amine, while the secondary bromide provides the necessary electrophilic site for coupling.

This guide details the synthesis of this intermediate, its coupling kinetics, and the subsequent deprotection protocols, emphasizing process safety, yield optimization via Phase Transfer Catalysis (PTC), and impurity management.

Chemical Profile & Structural Logic[1][2][3]

Molecule Identification[4][5]

-

IUPAC Name: 2-(4-bromopentyl)isoindole-1,3-dione[1]

-

Common Names: N-(4-Bromopentyl)phthalimide; 1-Phthalimido-4-bromopentane

-

CAS Number: 59353-62-7[1]

-

Molecular Weight: 296.16 g/mol [1]

Structural Role in Primaquine Synthesis

Primaquine is 8-[(4-amino-1-methylbutyl)amino]-6-methoxyquinoline . The side chain possesses a chiral center (though often used as a racemate) and two amine termini.

-

The Challenge: Direct alkylation of 8-aminoquinoline with a diamine (e.g., 1,4-diaminopentane) leads to polymerization and uncontrollable regioselectivity.

-

The Solution: N-(4-Bromopentyl)phthalimide acts as a "chiral-ready" electrophile.

-

C1 Position (Phthalimide): Protected nitrogen, preventing side reactions.

-

C4 Position (Bromine): Secondary electrophile targeted for nucleophilic attack by the quinoline amine.

-

Synthetic Pathway Analysis

The synthesis of Primaquine via this intermediate follows a linear three-stage workflow.

Step 1: Preparation of N-(4-Bromopentyl)phthalimide

Reaction: Nucleophilic substitution of 1,4-dibromopentane with potassium phthalimide. Critical Mechanism: Regioselectivity is governed by steric hindrance. The phthalimide anion preferentially attacks the unhindered primary bromide (C1) over the hindered secondary bromide (C4).

Step 2: Coupling (N-Alkylation)

Reaction: 6-Methoxy-8-aminoquinoline attacks the secondary bromide of the intermediate. Kinetic Bottleneck: This is the rate-limiting step. The nucleophile (aniline derivative) is electronically deactivated by the quinoline ring, and the electrophile is a secondary bromide (sterically hindered). High temperatures and long reaction times are standard.

Step 3: Deprotection

Reaction: Removal of the phthaloyl group using hydrazine hydrate (Ing-Manske procedure) or methylamine. This releases the primary amine, yielding Primaquine.

Detailed Experimental Protocols

Protocol A: Synthesis of N-(4-Bromopentyl)phthalimide

Based on optimized batch synthesis methodologies [1, 2].

Reagents:

-

1,4-Dibromopentane (1.3 - 1.5 equivalents)

-

Potassium Phthalimide (1.0 equivalent)

-

Solvent: Acetone (Traditional) or Toluene (PTC method)

-

Catalyst (Optional): Tetrapropylammonium bromide (TPAB) for PTC.[3]

Procedure (Traditional Reflux):

-

Setup: Equip a 1L round-bottom flask with a mechanical stirrer, reflux condenser, and thermometer.

-

Charging: Add Acetone (500 mL) , Potassium Phthalimide (92.5 g, 0.5 mol) , and 1,4-Dibromopentane (153 g, 0.665 mol) .

-

Note: Excess dibromide is crucial to minimize the formation of the bis-phthalimide byproduct (diphthalimidopentane).

-

-

Reaction: Reflux the mixture vigorously for 24 hours .

-

Monitoring: Check by TLC (Silica, Toluene/1% MeOH).[4] The spot for potassium phthalimide should disappear.

-

-

Workup:

-

Cool to 15°C. Filter off the precipitated KBr salt.[4]

-

Wash the filter cake with cold acetone.

-

Concentrate the filtrate under reduced pressure to obtain a viscous yellow oil.

-

-

Purification: Distill off the excess 1,4-dibromopentane (bp ~35-40°C at 0.3 mmHg).

-

Yield: ~90-97% crude oil.

-

Purity: Typically >92% by HPLC.[4]

-

Protocol B: Coupling with 6-Methoxy-8-aminoquinoline

This step requires strict temperature control to prevent degradation of the aminoquinoline.

Reagents:

-

N-(4-Bromopentyl)phthalimide (1.0 - 1.2 equiv)

-

6-Methoxy-8-aminoquinoline (1.0 equiv)

-

Base: Triethylamine or K₂CO₃

-

Solvent: Ethanol (95%)

Procedure:

-

Mixing: Dissolve 6-methoxy-8-aminoquinoline in Ethanol. Add the base.

-

Addition: Add N-(4-Bromopentyl)phthalimide.

-

Reflux: Heat to reflux (approx. 78-80°C) for 48-72 hours .

-

Observation: The solution will darken as the reaction proceeds.

-

Optimization: Recent literature suggests using Phase Transfer Catalysts (e.g., TPAB in toluene) can reduce this time to ~12 hours [1].

-

-

Isolation: Evaporate solvent. Redissolve residue in DCM, wash with water to remove salts. Recrystallize or use directly in Step 3.

Process Optimization & Data Analysis

Yield Comparison: Solvent & Catalyst Effects

The choice of solvent significantly impacts the reaction rate and yield of the intermediate.

| Parameter | Method A: Acetone Reflux | Method B: Toluene + PTC (TPAB) |

| Temperature | 56°C (Reflux) | 100-110°C |

| Time | 24 - 48 Hours | 12 Hours |

| Yield (Step 1) | 67 - 90% | 49 - 85% |

| Workup | Filtration (KBr removal) | Aqueous wash (Phase separation) |

| Scalability | Moderate (Solvent volume) | High (Process Intensification) |

Data synthesized from comparative studies on phthalimide alkylation [1, 3].

Impurity Profile

When synthesizing N-(4-Bromopentyl)phthalimide, two main impurities must be controlled:

-

1,4-Diphthalimidopentane: Formed if the intermediate reacts with a second molecule of potassium phthalimide.

-

Control: Maintain a high molar ratio of 1,4-dibromopentane (excess) to statistically favor mono-substitution.

-

-

Elimination Products: Pentenyl phthalimides formed via dehydrohalogenation.

-

Control: Avoid strong bases; Potassium Phthalimide is sufficiently nucleophilic but weakly basic enough to minimize elimination.

-

Safety & Regulatory (E-E-A-T)

Handling Organobromides

-

Hazard: 1,4-Dibromopentane and N-(4-Bromopentyl)phthalimide are alkylating agents. They are potential mutagens and skin irritants.

-

Protocol: Double-gloving (Nitrile) and use of a fume hood are mandatory. Quench all glassware and spills with dilute NaOH to hydrolyze residual alkyl halides.

Hydrazine Management

-

Hazard: Hydrazine (used in Step 3) is a known carcinogen and unstable.

-

Alternative: Use Methylamine (40% aq) for deprotection. It is safer, easier to handle, and operates at room temperature, yielding N-methylphthalimide as a byproduct which is easily washed away [1].

References

-

Batch Synthesis of Primaquine Diphosphate Anti-Malarial Drug. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

-

Alkylation of a phthalimide anion; 4-bromo-1-phthalimidopentane. Source: ChemSpider Synthetic Pages / ResearchGate. URL:[Link]

- Synthesis method of antimalarial drug primaquine phosphate intermediate.

-

Problem 6.8: Synthesis of the antimalarial drug primaquine. Source: AskFilo / Organic Chemistry Educational Resources. URL:[Link]

-

PubChem Compound Summary: N-(4-Bromopentyl)phthalimide. Source: National Library of Medicine. URL:[Link]

Precision Synthesis & Yield Maximization: N-(4-Bromopentyl)phthalimide

Executive Summary

This technical guide details the synthesis and theoretical yield calculation of N-(4-Bromopentyl)phthalimide , a critical intermediate in the production of 8-aminoquinoline antimalarials (e.g., Primaquine). Unlike standard Gabriel syntheses using symmetric dihalides, this reaction requires strict control over regioselectivity to target the primary bromide of 1,4-dibromopentane while preserving the secondary bromide.

This document provides a validated protocol, a rigorous theoretical yield calculation framework, and mechanistic insights designed for pharmaceutical process chemists.

Part 1: Reaction Theory & Regioselectivity

The Mechanistic Challenge

The synthesis involves the nucleophilic substitution (

-

C1 (Primary Bromide): Sterically accessible, high

reactivity. -

C4 (Secondary Bromide): Sterically hindered, significantly lower

rate constant (

To maximize the yield of the target mono-alkylated product and prevent bis-alkylation (phthalimide attacking both ends) or elimination reactions, 1,4-dibromopentane is used in stoichiometric excess .

Reaction Scheme

Regioselectivity Diagram

The following diagram illustrates the kinetic preference for the primary carbon attack.

Figure 1: Kinetic pathway favoring C1 alkylation due to steric hindrance at C4.

Part 2: Validated Experimental Protocol

This protocol is adapted from optimized industrial methods ensuring high purity (>92% HPLC) and consistent yields.

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Role | Equivalents |

| Potassium Phthalimide | 185.22 | Limiting Reagent | 1.0 |

| 1,4-Dibromopentane | 229.94 | Alkylating Agent | 3.0 - 4.0 |

| Acetone (Dry) | 58.08 | Solvent | 5-10 Vol |

| Potassium Carbonate | 138.21 | Base (Optional buffer) | 0.1 |

Step-by-Step Workflow

-

Charge : In a 4-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, charge Dry Acetone and 1,4-Dibromopentane (3.0 eq).

-

Activation : Heat the solution to 40°C.

-

Addition : Add Potassium Phthalimide (1.0 eq) in portions over 30 minutes to maintain a manageable slurry.

-

Reflux : Heat the mixture to reflux (~56°C) for 24 hours .

-

Checkpoint: Monitor via TLC (Toluene/1% Methanol) or HPLC.[2] Reaction is complete when Potassium Phthalimide is <2%.

-

-

Filtration : Cool to 15°C. Filter off the precipitated KBr byproduct. Wash the cake with cold acetone.

-

Concentration : Evaporate the acetone under reduced pressure.

-

Purification (Crucial) : The residue contains the product and excess 1,4-dibromopentane.[2]

-

Distill off the excess 1,4-dibromopentane under high vacuum (0.3 mmHg at 35-40°C).

-

The remaining viscous yellow oil is N-(4-Bromopentyl)phthalimide .

-

Process Flow Visualization

Figure 2: Synthesis workflow emphasizing the removal of excess alkylating agent.

Part 3: Theoretical Yield Calculation Framework

To ensure scientific integrity, the theoretical yield must be calculated based on the limiting reagent .[3] In this protocol, Potassium Phthalimide is the limiting reagent, and 1,4-Dibromopentane is in excess.

Identify Molecular Weights[4]

-

Potassium Phthalimide (

): -

Product (

):

The Stoichiometric Ratio

The balanced chemical equation is 1:1.

Calculation Logic

Worked Example

Scenario: A researcher starts with 50.0 g of Potassium Phthalimide.

Step A: Calculate Moles of Limiting Reagent

Step B: Extrapolate to Product Mass

Yield Efficiency Analysis

If the actual isolated yield is 74.3 g :

Note: Typical industrial yields for this specific synthesis range from 90% to 97% when excess dibromide is used to suppress side reactions.

References

-

PubChem. (2025).[5] N-(4-Bromopentyl)phthalimide Compound Summary. National Library of Medicine.[4] Available at: [Link][4]

-

Ramappa, C. (2005).[2] Alkylation of a phthalimide anion; 4-bromo-1-phthalimidopentane. ChemSpider Synthetic Pages, ResearchGate. Available at: [Link]

-

Vedantu. (2025). Calculate Theoretical Yield: Step-by-Step Guide. Available at: [Link]

Sources

- 1. Problem 6.8 The first step in the synthesis of the antimalarial drug pri.. [askfilo.com]

- 2. researchgate.net [researchgate.net]

- 3. Calculate Theoretical Yield: Step-by-Step Guide with Examples [vedantu.com]

- 4. N-(4-Bromopentyl)phthalimide | C13H14BrNO2 | CID 240534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(4-Bromobutyl)phthalimide | C12H12BrNO2 | CID 93575 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of N-(4-Bromopentyl)phthalimide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for N-(4-Bromopentyl)phthalimide (C₁₃H₁₄BrNO₂), a key intermediate in synthetic organic chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document moves beyond a simple data repository. It offers a holistic interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in first-principles and field-proven experimental insights. We will explore not only the data itself but also the causality behind experimental choices and the logic of integrating multi-technique analysis to provide an unambiguous structural confirmation. The protocols described herein are designed as self-validating systems to ensure the highest degree of scientific integrity and reproducibility.

Introduction: The Analytical Imperative

N-(4-Bromopentyl)phthalimide serves as a versatile building block, particularly in the synthesis of primary amines via the Gabriel synthesis, and as a precursor for various pharmaceutical agents and functionalized materials. Its bifunctional nature, containing a protected amine (phthalimide) and a reactive alkyl halide, makes it an invaluable synthetic intermediate.

The unequivocal confirmation of its structure and purity is paramount to the success of any subsequent synthetic step. Failure to do so can lead to ambiguous reaction outcomes, the generation of complex side-products, and significant delays in research and development timelines. This guide provides the foundational spectroscopic framework for the confident characterization of this molecule, ensuring that scientists can proceed with their work based on a trusted and verified starting material.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is crucial to understand the molecular architecture. The molecule consists of three distinct regions, each contributing unique spectroscopic signatures:

-

The Phthalimide Moiety: A rigid, aromatic system with two carbonyl groups. This region will dominate the ¹³C NMR downfield region and show characteristic aromatic proton signals in ¹H NMR. Its carbonyl groups provide intense, well-defined IR absorption bands.

-

The Pentyl Chain: A flexible five-carbon aliphatic linker. The protons and carbons of this chain will produce signals in the aliphatic region of the NMR spectra. Their chemical shifts will be heavily influenced by the two terminal functional groups.

-

The Secondary Alkyl Bromide: The bromine atom introduces significant electronegativity, deshielding adjacent protons and carbons. Critically, its isotopic distribution (⁵⁰.⁷% ⁷⁹Br and ⁴⁹.³% ⁸¹Br) provides an unmistakable signature in mass spectrometry.[1]

Figure 1. Chemical Structure of N-(4-Bromopentyl)phthalimide.

Synthesis and Characterization Workflow

The reliable characterization of a compound begins with a robust synthetic and purification protocol. The workflow below illustrates a standard approach for preparing and analyzing N-(4-Bromopentyl)phthalimide.

Diagram 1: A typical workflow for the synthesis and analysis of N-(4-Bromopentyl)phthalimide.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different proton environments, their electronic surroundings, and the connectivity of adjacent protons.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for many organic compounds and its single, easily identifiable residual solvent peak at δ 7.26 ppm.

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex multiplets.

-

Processing: Process the raw data (Free Induction Decay) with a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons in each environment.

Data Interpretation and Analysis

The structure of N-(4-Bromopentyl)phthalimide predicts six unique proton environments. The deshielding phthalimide group and the electronegative bromine atom are the most significant influencers of the chemical shifts.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-Ar (Phthalimide) | 7.70 - 7.95 | Multiplet (m) | 4H | Protons on the aromatic ring are heavily deshielded by the electron-withdrawing carbonyl groups and ring currents.[2] |

| H-4 (CHBr) | 4.10 - 4.25 | Sextet | 1H | This proton is directly attached to the carbon bearing the highly electronegative bromine atom, causing a significant downfield shift. It is split by the adjacent CH₂ and CH₃ groups (2+3+1=6). |

| H-1 (NCH₂) | 3.65 - 3.80 | Triplet (t) | 2H | Protons adjacent to the phthalimide nitrogen are deshielded. They are split by the adjacent H-2 methylene group. |

| H-5 (CH₃) | 1.65 - 1.80 | Doublet (d) | 3H | The terminal methyl group is split by the single proton on the adjacent C-4.[3] |

| H-2, H-3 (CH₂) | 1.50 - 2.00 | Multiplets (m) | 4H | These central methylene protons have overlapping signals in the standard aliphatic region. Their splitting patterns are complex due to coupling with multiple, non-equivalent neighbors. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number of unique carbon environments in a molecule.

Experimental Protocol

-

Sample Preparation: A more concentrated sample is typically required for ¹³C NMR compared to ¹H NMR. Use 20-50 mg of the compound in ~0.6 mL of CDCl₃.

-

Data Acquisition: Acquire a proton-decoupled spectrum on a 100 MHz (or higher) spectrometer. Proton decoupling simplifies the spectrum by collapsing all multiplets into singlets, ensuring that each peak corresponds to a single carbon environment.

-

Processing: Process the data similarly to the ¹H NMR spectrum. The CDCl₃ solvent peak appears as a triplet around δ 77.16 ppm, which serves as a convenient secondary chemical shift reference.[2]

Data Interpretation and Analysis

The molecule's asymmetry results in ten distinct carbon signals.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C=O (Imide) | ~168.2 | The carbonyl carbons are the most deshielded due to the double bond to highly electronegative oxygen.[4] |

| C-Ar (Quaternary) | ~132.0 | The aromatic carbons to which the imide functionality is attached are deshielded but show no C-H bond. |

| C-Ar (CH) | ~134.1, ~123.4 | The protonated aromatic carbons appear in the typical aromatic region. Two signals are expected due to symmetry.[2] |

| C-4 (CHBr) | ~50.5 | The direct attachment to bromine causes a significant downfield shift into the haloalkane region.[5] |

| C-1 (NCH₂) | ~37.8 | The carbon bonded to the phthalimide nitrogen is deshielded. |

| C-2, C-3 (CH₂) | ~34.0, ~28.5 | These aliphatic carbons appear in their expected regions. |

| C-5 (CH₃) | ~22.0 | The terminal methyl carbon is the most upfield (shielded) signal. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol

-

Sample Preparation: For a solid sample, the KBr pellet technique is robust. Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Background Scan: Perform a background scan of the empty sample chamber to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation and Analysis

The IR spectrum provides a "fingerprint" of the molecule, with key bands confirming the presence of the phthalimide and alkyl bromide groups.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| ~1770 | C=O Asymmetric Stretch | Strong | Imide[6] |

| ~1715 | C=O Symmetric Stretch | Strong | Imide[6] |

| 3050 - 3100 | C-H Aromatic Stretch | Medium | Phthalimide Ring |

| 2850 - 2960 | C-H Aliphatic Stretch | Medium-Strong | Pentyl Chain |

| ~1610, ~1465 | C=C Aromatic Stretch | Medium-Weak | Phthalimide Ring |

| ~1395 | C-N Stretch | Strong | Imide |

| 550 - 650 | C-Br Stretch | Medium-Strong | Alkyl Bromide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Experimental Protocol

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC-MS) or direct infusion inlet.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This high-energy method induces fragmentation, which is highly reproducible and useful for structural elucidation.[7]

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole) based on their m/z ratio.

-

Detection: Ions are detected, and a mass spectrum is generated, plotting ion abundance against m/z.

Data Interpretation and Analysis

The mass spectrum of N-(4-Bromopentyl)phthalimide is distinguished by the isotopic signature of bromine.

| m/z Value | Proposed Ion/Fragment | Significance |

| 295 / 297 | [M]⁺ and [M+2]⁺ | Molecular Ion Peak. The two peaks of nearly equal intensity are the definitive signature of a monobrominated compound, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[1][8][9] This confirms the molecular formula C₁₃H₁₄BrNO₂. |

| 216 | [M - Br]⁺ | Loss of a bromine radical. This is a common fragmentation pathway for alkyl halides, resulting in a stable carbocation.[8] |

| 160 | [C₈H₄O₂N-CH₂]⁺ | Cleavage alpha to the nitrogen, a characteristic phthalimide fragment. |

| 147 | [C₈H₅NO₂]⁺ | The phthalimide radical cation. |

| 130 | [C₈H₄NO]⁺ | Loss of CO from the m/z 160 fragment. |

| 57 | [C₄H₉]⁺ | Butyl cation from cleavage of the alkyl chain. |

Integrated Spectroscopic Analysis

No single technique provides the complete structural picture. True analytical confidence is achieved by integrating the data from all methods. The workflow below illustrates this logic.

Diagram 2: Integrated workflow for the structural elucidation of N-(4-Bromopentyl)phthalimide.

Conclusion

The spectroscopic characterization of N-(4-Bromopentyl)phthalimide is a clear and logical process when approached systematically. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. Infrared spectroscopy provides rapid confirmation of the essential imide and alkyl bromide functional groups. Finally, mass spectrometry confirms the molecular weight and, through the characteristic bromine isotopic pattern, provides unequivocal evidence of the presence and number of bromine atoms. By integrating these powerful analytical techniques, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

References

- How to tell if an alkyl halide is primary, secondary, or tertiary using NMR spectroscopy. (2022, November 25). Google Cloud.

- Comparative Analysis of Mass Spectrometry Fragmentation Patterns: 1-Bromo-4-ethoxy-2,2-dimethylbutane and a Structural Analog. Benchchem.

- Eberhardt, W., et al. (1994). Siteselective fragmentation in coreexcited bromochloroalkanes [Br(CH2)nCl]. ResearchGate.

- Analyzing Alkyl Halides via NMR. Scribd.

-

N-(4-Bromopentyl)phthalimide. PubChem, National Center for Biotechnology Information. Retrieved from [Link]

- Krishnakumar, V., & Balachandran, V. (2005). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. ResearchGate.

- Krishnakumar, V., Balachandran, V., & Chithambarathanu, T. (2005). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(4-5), 918-925.

-

Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane. YouTube. Retrieved from [Link]

-

Phthalimide. PubChem, National Center for Biotechnology Information. Retrieved from [Link]

- Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry.

- Phthalimide(85-41-6)IR1. ChemicalBook.

- N-(4-BROMOPHENYL)PHTHALIMIDE(40101-31-3) 1H NMR spectrum. ChemicalBook.

-

Lancashire, R. J. (2003, January 6). Introduction to NMR Spectroscopy. The Department of Chemistry, University of the West Indies, Mona. Retrieved from [Link]

- Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. (Supporting Information). Royal Society of Chemistry.

- Subbotina, I. R., Lopat'eva, E. R., Krylov, I. B., & Terent'ev, A. O. Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically. (Supporting Information). Royal Society of Chemistry.

- Mass spectrum of 2-bromobutane. Doc Brown's Chemistry.

-

13C NMR spectrum of phthalimide analog. ResearchGate. Retrieved from [Link]

- N-(4-BROMOPHENYL)PHTHALIMIDE(40101-31-3) 13C NMR spectrum. ChemicalBook.

Sources

- 1. mass spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. rsc.org [rsc.org]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. Introduction to NMR Spectroscopy [wwwchem.uwimona.edu.jm]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Technical Deep Dive: N-(4-Bromopentyl)phthalimide and Its Derivatives in Medicinal Chemistry

[1]

Executive Summary

N-(4-Bromopentyl)phthalimide is a specialized bifunctional intermediate that serves as a critical "branched linker" in medicinal chemistry. Unlike its linear counterpart N-(5-bromopentyl)phthalimide, which is ubiquitous in PROTAC and general linker design, the 4-bromo isomer contains a secondary alkyl halide and a methyl branch.[1] This structural feature is historically and pharmacologically significant as the defining scaffold for 8-aminoquinoline antimalarials , most notably Primaquine .[1]

This guide provides a technical analysis of its synthesis, regiochemistry, and application in drug development, designed for medicinal chemists and process scientists.[1]

Part 1: Chemical Architecture & Regioselective Synthesis

The Structural Distinction

The core utility of N-(4-bromopentyl)phthalimide lies in its asymmetry.

-

Linear Isomer (5-bromo):

. Used for flexible, unhindered tethering.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Branched Isomer (4-bromo):

. Used to introduce a chiral center and a methyl substituent alpha to the incoming nucleophile.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Synthesis via Regioselective Alkylation

The synthesis of N-(4-bromopentyl)phthalimide relies on the kinetic differentiation between a primary and a secondary alkyl halide.

Reagents: Potassium Phthalimide + 1,4-Dibromopentane.[1][2][3][4] Mechanism: 1,4-Dibromopentane possesses two electrophilic sites:

-

C1 (Primary Bromide): Sterically accessible, highly reactive toward

.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

C4 (Secondary Bromide): Sterically hindered by the adjacent methyl group, significantly slower

kinetics.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

When Potassium Phthalimide (a bulky nucleophile) is reacted with 1,4-dibromopentane in polar aprotic solvents (DMF or Acetone), it selectively attacks the C1 position.[1] This leaves the C4 secondary bromide intact for subsequent derivatization.

Key Process Parameter:

-

Stoichiometry: A molar excess of 1,4-dibromopentane (typically 1.5 to 3.0 equivalents) is strictly required to prevent double alkylation (formation of the bis-phthalimide).[1]

Part 2: Medicinal Chemistry Applications[5][6][7][8]

The "Primaquine Linker" Paradigm

The most authoritative application of this molecule is in the synthesis of Primaquine , a WHO-essential medicine for preventing malaria relapse (P. vivax and P. ovale).

The Synthetic Logic:

-

Masking: The phthalimide group protects the primary amine that will eventually become the terminal amine of the Primaquine side chain.

-

Coupling: The secondary bromide (C4) reacts with the aniline nitrogen of the 6-methoxy-8-aminoquinoline core.

-

Unmasking: Hydrazinolysis removes the phthalimide, revealing the primary amine.[1]

This sequence ensures the methyl group is positioned exactly at the 1-position of the butylamino chain (relative to the quinoline nitrogen), protecting the drug from rapid oxidative deamination by monoamine oxidases (MAO).[1]

Beyond Malaria: Branched Linkers in Drug Design

While linear linkers (e.g., PEG, straight alkyls) are common, branched linkers derived from N-(4-bromopentyl)phthalimide offer specific advantages in SAR (Structure-Activity Relationship) studies:

-

Conformational Restriction: The methyl group reduces the entropic penalty of binding by restricting the rotation of the alkyl chain.

-

Metabolic Stability: Branching at the

-position to an amine (formed after coupling) hinders access by metabolic enzymes like CYP450 or MAO. -

Chirality: The C4 position is a chiral center. While often used as a racemate, enantiopure synthesis allows for the interrogation of stereospecific binding pockets.[1]

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis of N-(4-Bromopentyl)phthalimide

Objective: Isolate the mono-alkylated product from 1,4-dibromopentane.

-

Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

-

Reagents:

-

Procedure:

-

Workup:

-

Cool to room temperature.[1] Filter off the precipitated KBr solid.[2]

-

Concentrate the filtrate under reduced pressure to remove acetone.

-

Distillation: Distill off the excess 1,4-dibromopentane under high vacuum (

at 1 mmHg). -

The residue is the crude product. Recrystallize from ethanol or purify via silica gel chromatography (eluting with 5-10% EtOAc in Hexanes) if high purity is required.[1]

-

-

Yield: Expected yield 85-95% (based on phthalimide). Product is a viscous yellow oil or low-melting solid.

Protocol B: Coupling to an Aniline (General Procedure)

Objective: React the secondary bromide with an aromatic amine (e.g., 8-aminoquinoline).[1]

-

Reagents:

-

Procedure:

-

Dissolve the aniline substrate in DMF.

-

Add the base and the bromopentyl phthalimide linker.

-

Critical Step: Heat to

. Secondary bromides require higher thermal energy forngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Stir for 12-24 hours. Monitor consumption of the aniline.

-

-

Deprotection (Hydrazinolysis):

Part 4: Visualization of the Synthetic Logic

The following diagram illustrates the regioselective synthesis and the downstream application in Primaquine production.

Caption: Synthetic pathway converting raw materials into the Primaquine scaffold via the N-(4-Bromopentyl)phthalimide intermediate.

References

-

Synthesis of N-(4-Bromopentyl)phthalimide via 1,4-Dibromopentane. Source: ResearchGate / ChemSpider SyntheticPage 229.[1] Context: Detailed protocol for the alkylation of phthalimide anion with 1,4-dibromopentane, confirming the selective attack at the primary bromide. Link:[Link]

-

Batch Synthesis of Primaquine Diphosphate Anti-Malarial Drug. Source: PubMed Central (PMC12548519).[1] Context: Describes the industrial relevance of the phthalimide route for Primaquine synthesis, specifically citing the N-alkylation step. Link:[Link]

-

Phthalimide as a Versatile Pharmacophore Scaffold. Source: National Institutes of Health (NIH) / PubMed.[1] Context: Review of phthalimide derivatives in medicinal chemistry, highlighting their dual role as protecting groups and active pharmacophores.[1] Link:[Link]

-

Gabriel Synthesis Mechanism and Applications. Source: Organic Chemistry Portal.[1] Context: Foundational reference for the mechanism of potassium phthalimide alkylation and subsequent hydrazinolysis. Link:[Link]

Methodological & Application

Step-by-step protocol for N-(4-Bromopentyl)phthalimide synthesis from phthalimide

An Application Guide for the Synthesis of N-(4-Bromopentyl)phthalimide via Gabriel Alkylation

Introduction: The Significance of N-(4-Bromopentyl)phthalimide

N-(4-Bromopentyl)phthalimide is a key synthetic intermediate, notably serving as a precursor in the production of the antimalarial drug primaquine.[1][2] Its synthesis is a critical step that enables the introduction of a protected primary amine functionality onto a five-carbon chain, which retains a bromine atom for subsequent chemical modifications. The protocol detailed herein employs a variation of the Gabriel synthesis, a robust and reliable method for preparing primary amines while avoiding the over-alkylation often encountered with direct amination of alkyl halides.[3][4][5]

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(4-Bromopentyl)phthalimide. It is designed for researchers in organic synthesis, medicinal chemistry, and drug development. Beyond a simple recitation of steps, this guide delves into the rationale behind the choice of reagents and conditions, offers practical insights for troubleshooting, and emphasizes critical safety considerations, ensuring a reproducible and safe experimental outcome.

Reaction Principle: The Gabriel Synthesis

The Gabriel synthesis transforms primary alkyl halides into primary amines using a phthalimide anion as a surrogate for ammonia.[5][6] This method elegantly circumvents the formation of secondary and tertiary amine byproducts.[3][7] The synthesis proceeds in two main stages:

-

N-Alkylation: The phthalimide nitrogen is first deprotonated by a base to form the nucleophilic phthalimide anion.[4][8] This anion then displaces a halide from an alkyl halide in a classic Sₙ2 reaction, forming an N-alkylphthalimide intermediate.[1] In this specific protocol, potassium phthalimide is reacted with 1,4-dibromopentane. An excess of the dibromoalkane is used to favor mono-alkylation over the formation of a dialkylated byproduct.

-

Deprotection (Not covered in this protocol): The N-alkylphthalimide can subsequently be cleaved, typically via hydrazinolysis (the Ing-Manske procedure) or acidic/basic hydrolysis, to release the desired primary amine.[5][7][8] This guide focuses solely on the synthesis of the N-(4-Bromopentyl)phthalimide intermediate.

Reaction Mechanism

The core of this synthesis is the nucleophilic substitution reaction between the potassium salt of phthalimide and 1,4-dibromopentane.

Materials and Equipment

Reagents and Chemicals

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Supplier Notes |

| Potassium Phthalimide | C₈H₄KNO₂ | 185.22 | 1.0 | 18.52 g | Ensure it is dry. |

| 1,4-Dibromopentane | C₅H₁₀Br₂ | 229.94 | ~3.0 | 69.0 g (34.5 mL) | Use in excess to minimize dialkylation. |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 100 mL | Anhydrous grade is recommended. |

| Toluene | C₇H₈ | 92.14 | - | As needed | For chromatography. |

| Methanol | CH₃OH | 32.04 | - | As needed | For chromatography. |

| Silica Gel | SiO₂ | - | - | As needed | For column chromatography (e.g., 60 Å, 230-400 mesh). |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Nitrogen or Argon gas inlet

-

Thermometer

-

Buchner funnel and filter flask

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Thin-Layer Chromatography (TLC) plates and chamber

Experimental Protocol

This protocol is adapted from established procedures for the N-alkylation of phthalimide.[9][10]

Experimental Workflow Overview

Sources

- 1. Problem 6.8 The first step in the synthesis of the antimalarial drug pri.. [askfilo.com]

- 2. CN106008314A - Synthesis method of antimalarial drug primaquine phosphate intermediate N-(4-bromopentyl)phthalimide - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]

- 7. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

Synthesis of primary amines using N-(4-Bromopentyl)phthalimide

Application Note: High-Precision Synthesis of Primary Amines using N-(4-Bromopentyl)phthalimide

Part 1: Executive Summary & Chemical Logic

1.1 The Reagent Profile

N-(4-Bromopentyl)phthalimide (CAS: 59353-62-7) is a bifunctional building block used to introduce a 5-carbon amino-alkyl spacer into target molecules. Unlike its more common linear isomer, N-(5-bromopentyl)phthalimide (CAS: 954-81-4), the 4-bromo variant carries the leaving group (bromide) at a secondary carbon position (

-

Primary Function: Acts as a "masked" primary amine electrophile.

-

Structural Consequence: The secondary bromide introduces steric hindrance at the electrophilic site. This dictates specific reaction conditions to favor bimolecular nucleophilic substitution (

) over elimination ( -

Key Application: Synthesis of branched PROTAC linkers, metabolic stability enhancement (via steric occlusion), and diversity-oriented synthesis of medicinal scaffolds.

1.2 Mechanism of Action (The Modified Gabriel Pathway) The synthesis follows a two-stage logic:

-

Alkylation (Coupling): The N-(4-Bromopentyl)phthalimide acts as the electrophile. A nucleophile (e.g., phenol, thiol, or secondary amine) displaces the bromine.

-

Deprotection (Release): The phthalimide moiety is cleaved (typically via hydrazinolysis) to reveal the primary amine.[1][2][3][4]

Figure 1: Reaction pathway for the installation of a primary amine linker using N-(4-Bromopentyl)phthalimide.

Part 2: Experimental Protocols

Protocol A: Coupling (Alkylation of Substrate)

Context: Due to the secondary bromide, this step requires "Finkelstein conditions" (iodide catalysis) to improve yield and reaction rate. The secondary center is prone to elimination (forming the alkene); therefore, non-nucleophilic strong bases should be avoided if possible.

Materials:

-

Substrate (Nucleophile): Phenol, Thiol, or Amine derivative.

-

Reagent: N-(4-Bromopentyl)phthalimide (1.2 equivalents).

-

Base: Cesium Carbonate (

) or Potassium Carbonate ( -

Catalyst: Potassium Iodide (KI) (0.1 – 0.5 eq).

-

Solvent: Anhydrous DMF or Acetonitrile (

).

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask, dissolve the Substrate (1.0 mmol) in anhydrous DMF (5 mL).

-

Deprotonation: Add

(1.5 mmol). Stir at Room Temperature (RT) for 15 minutes to generate the active nucleophile. -

Addition: Add N-(4-Bromopentyl)phthalimide (1.2 mmol) and KI (0.2 mmol).

-

Expert Insight: The KI converts the secondary bromide to a secondary iodide in situ, which is a better leaving group, accelerating the

reaction and suppressing the competing elimination pathway.

-

-

Reaction: Heat the mixture to 60–80°C .

-

Note: Do not exceed 90°C to minimize elimination (alkene formation).

-

Monitor via TLC or LC-MS. Reaction time is typically 4–12 hours (slower than primary bromides).

-

-

Workup:

-

Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMF.

-

Dry over

, filter, and concentrate. -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

-

Protocol B: Deprotection (Hydrazinolysis)

Context: This step reveals the primary amine.[1][3][4][5][6][7][8][9][10] The "Ing-Manske" procedure is standard.

Materials:

-

Intermediate: Phthalimide-protected conjugate (from Protocol A).

-

Reagent: Hydrazine hydrate (

) (5–10 equivalents). -

Solvent: Ethanol (EtOH) or MeOH/THF mixture.

Step-by-Step Methodology:

-

Dissolution: Dissolve the Intermediate (1.0 mmol) in Ethanol (10 mL).

-

Cleavage: Add Hydrazine hydrate (5.0 mmol).

-

Reflux: Heat to reflux (approx. 78°C) for 2–4 hours.

-

Visual Cue: A white precipitate (phthalhydrazide) will form as the reaction proceeds.

-

-

Workup (The "Scavenger" Method):

-

Cool the reaction to RT.

-

Acidification: Carefully add 1M HCl until pH < 2. This solubilizes the amine (as ammonium salt) and ensures phthalhydrazide precipitation.

-

Filtration: Filter off the white solid (phthalhydrazide byproduct).

-

Basification: Adjust the filtrate to pH > 12 using 2M NaOH.

-

Extraction: Extract the free amine with DCM or EtOAc (3 x 15 mL).

-

Drying: Dry organic layer over

and concentrate in vacuo.

-

Part 3: Data & Optimization (E-E-A-T)

3.1 Optimization Table: Secondary vs. Primary Bromide The following table contrasts the reaction conditions required for the 4-bromo (secondary) reagent versus the standard 5-bromo (linear) reagent.

| Parameter | N-(4-Bromopentyl)phthalimide (Secondary) | N-(5-Bromopentyl)phthalimide (Primary) |

| Reactivity ( | Moderate (Steric hindrance) | High |

| Elimination Risk | High (Forms pentenyl-phthalimide) | Low |

| Preferred Base | Weak/Moderate ( | Stronger bases tolerated (NaH) |

| Temperature | Controlled (60–80°C) | Can withstand higher (reflux) |

| Catalyst | Required (KI / Finkelstein) | Optional |

| Yield (Typical) | 50–70% | 80–95% |

3.2 Troubleshooting Guide

-

Issue: Low Yield / Alkene Formation.

-

Cause: E2 elimination competes with substitution due to the secondary halide.

-

Solution: Lower the temperature to 50°C and increase reaction time. Switch solvent to Acetone (lower boiling point) to prevent thermal elimination. Ensure KI is used.

-

-

Issue: Incomplete Deprotection.

-

Cause: Steric bulk near the phthalimide group (less likely with C5 chain, but possible).

-

Solution: Use Methylamine (33% in EtOH) instead of hydrazine. Stir at RT for 24h. This is milder and often cleaner.

-

Part 4: References & Grounding

-

Gabriel, S. (1887). Ueber die Darstellung primärer Amine aus den entsprechenden Halogenverbindungen.[1][8] Berichte der deutschen chemischen Gesellschaft. [Classic Mechanism Source]

-

Khan Academy. (2025). Gabriel Phthalimide Synthesis Mechanism.[1][2][3][6][7][8]

-

PubChem. (2025).[11] N-(4-Bromopentyl)phthalimide Compound Summary. National Library of Medicine.

-

BenchChem. (2025).[3] Protocols for Gabriel Synthesis Utilizing Bromoalkylphthalimides.[3]

-

Exploration of Target Antitumor Therapy. (2020). Current strategies for the design of PROTAC linkers. (Discusses alkyl linker length importance).

Disclaimer: This protocol involves hazardous chemicals including alkyl bromides and hydrazine. All work must be performed in a fume hood with appropriate PPE.

Sources

- 1. byjus.com [byjus.com]

- 2. Chapter 22: Gabriel synthesis RNH2 [canov.jergym.cz]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Khan Academy [khanacademy.org]

- 6. byjus.com [byjus.com]

- 7. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]

- 8. ajaybhadouriya.wordpress.com [ajaybhadouriya.wordpress.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. N-(5-Bromopentyl)phthalimide | C13H14BrNO2 | CID 136770 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Deprotection of N-(4-Bromopentyl)phthalimide Derivatives

This Application Note is structured to guide researchers through the nuanced deprotection of N-(4-Bromopentyl)phthalimide . Unlike simple alkyl phthalimides, this substrate contains a reactive electrophile (secondary alkyl bromide) capable of rapid intramolecular cyclization upon amine liberation.

This guide prioritizes the isolation of the linear 4-bromopentylammonium salt , preventing the formation of the cyclic byproduct (2-methylpyrrolidine).

Executive Summary & Mechanistic Challenge

The deprotection of N-(4-Bromopentyl)phthalimide (1 ) is not a trivial Gabriel synthesis workup. It presents a kinetic competition between intermolecular deprotection and intramolecular nucleophilic substitution (cyclization).

-

The Goal: Isolate 4-bromopentan-1-amine (typically as the hydrobromide or hydrochloride salt, 2 ).

-

The Risk: Upon deprotection under basic or neutral conditions, the free amine performs a 5-Exo-Tet attack on the C4-bromide, yielding 2-methylpyrrolidine (3) . This "back-biting" reaction is instantaneous in the presence of base.

To preserve the linear alkyl bromide skeleton, the amine must be protonated immediately upon generation. Therefore, standard alkaline hydrolysis or unbuffered hydrazinolysis are contraindicated . This protocol details an Acid-Mediated Hydrolysis optimized for halo-amine retention.

Reaction Pathway Analysis[1][2]

Figure 1: Mechanistic divergence. Protocol A (Green path) bypasses the free amine risk zone entirely by maintaining acidic pH.

Experimental Protocols

Protocol A: Acid-Mediated Hydrolysis (Recommended)

Rationale: This method uses strong acid to cleave the phthalimide. The amine is released directly as the ammonium salt, which is non-nucleophilic. This completely suppresses the formation of 2-methylpyrrolidine.

Reagents:

-

48% Hydrobromic Acid (HBr) or 6M Hydrochloric Acid (HCl).

-

Glacial Acetic Acid (Solvent).

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 mmol of N-(4-Bromopentyl)phthalimide in 20 mL of glacial acetic acid.

-

Acid Addition: Carefully add 20 mL of 48% HBr (or 6M HCl). Note: HBr is preferred for bromo-alkyl substrates to prevent halide exchange (Cl replacing Br), though the secondary bromide is relatively resistant to substitution.

-

Reflux: Heat the mixture to reflux (approx. 100–110°C) for 12–18 hours .

-

Monitoring: The solution will initially be clear/yellow. As phthalic acid precipitates (if cooling occurs) or hydrolyzes, the mixture remains homogeneous at reflux.

-

-

Workup (Critical Step):

-

Cool the reaction mixture to room temperature. Phthalic acid may precipitate.[3]

-

Filter off any solids (phthalic acid) and wash with a small amount of cold acetic acid.

-

Concentrate the filtrate under reduced pressure (rotary evaporator) to remove excess acid and solvent. Do not heat above 50°C to avoid degradation.

-

-

Isolation:

-

The residue is the crude ammonium salt. Triturate (wash/grind) the residue with cold diethyl ether or acetone to remove organic impurities.

-

Filter the white/off-white solid. This is 4-bromopentylammonium bromide .

-

-

Storage: Store in a desiccator. The salt is hygroscopic but stable.

Protocol B: Modified Ing-Manske (Hydrazinolysis) with Acid Trap

Rationale: If acid hydrolysis is too harsh for other functional groups on the molecule, hydrazinolysis can be used only if the workup is modified to quench the amine immediately.

Reagents:

Step-by-Step Methodology:

-

Reaction: Dissolve substrate in Ethanol (0.2 M). Add Hydrazine monohydrate (1.1 equiv). Stir at room temperature or mild heat (40°C) until the starting material disappears (TLC). A white precipitate (phthalhydrazide) will form.[3]

-

The "Trap": Do not perform a standard aqueous extraction.

-

Acidification: Directly add excess 2M HCl to the reaction mixture while stirring. This dissolves the amine and converts it to the hydrochloride salt immediately.

-

Filtration: The phthalhydrazide byproduct remains insoluble (or re-precipitates). Filter it off.

-

Concentration: Concentrate the filtrate to dryness.

-

Purification: The residue contains the product salt and hydrazine hydrochloride. Recrystallization (EtOH/Ether) is required to separate the product.

Comparative Analysis of Methods

| Feature | Protocol A: Acid Hydrolysis (HBr/HOAc) | Protocol B: Modified Hydrazinolysis | Standard Gabriel Workup (Base) |

| Primary Product | Linear Ammonium Salt | Linear Ammonium Salt (requires purification) | Cyclic Amine (Pyrrolidine) |

| Risk of Cyclization | Near Zero | Moderate (during quenching) | High (100%) |

| Reagent Compatibility | Incompatible with acid-labile groups (acetals, esters) | Compatible with esters/acetals | N/A |

| Purification | Simple (Trituration) | Difficult (Separating hydrazine salts) | Distillation |

| Yield (Linear) | >85% | 50–70% | <5% |

Analytical Validation (QC)

To confirm the success of Protocol A and the absence of cyclization, use 1H NMR (D2O or DMSO-d6) .

-

Target (Linear Salt): Look for the methyl doublet at the end of the chain (approx. 1.7 ppm, d) and the methine proton attached to Br (multiplet, approx 4.2 ppm). The

-methylene protons ( -

Contaminant (Cyclic): If cyclization occurred, you will see signals for 2-methylpyrrolidine . The methyl group will be a doublet but the chemical shifts of the ring protons will be distinct (ring CH2 adjacent to N at 3.0–3.3 ppm).

-

Mass Spectrometry: Both linear and cyclic forms have the same mass (

). However, the fragmentation patterns differ. The linear salt often shows a characteristic loss of

Troubleshooting Guide

-

Problem: Low yield, sticky residue.

-

Cause: Incomplete removal of acetic acid or presence of water causing the salt to deliquesce.

-

Solution: Co-evaporate with toluene twice to remove traces of acetic acid. Triturate vigorously with anhydrous ether.

-

-

Problem: Halide Exchange (Product contains Chlorine instead of Bromine).

-

Cause: Used HCl with a sensitive secondary bromide.

-

Solution: Use 48% HBr exclusively.

-

-

Problem: "Product" is a liquid and basic.

References

-

Ing, H. R., & Manske, R. H. (1926).[6] A modification of the Gabriel synthesis of amines.[5] Journal of the Chemical Society (Resumed), 2348-2351.

-

Osby, J. O., Martin, M. G., & Ganem, B. (1984).[4] An exceptionally mild deprotection of phthalimides.[4] Tetrahedron Letters, 25(20), 2093-2096.

-

Khan, M. N. (2011). Kinetic Evidence for the Occurrence of a Stepwise Mechanism in the Hydrazinolysis of Phthalimide. The Journal of Organic Chemistry, 76(10), 4082–4087.

-

Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines.[5][6] Angewandte Chemie International Edition, 7(12), 919-930. (Review of side reactions including cyclization).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of N-(4-Bromopentyl)phthalimide Synthesis

Executive Summary

The synthesis of N-(4-bromopentyl)phthalimide via the Gabriel method presents a classic case of kinetic resolution between two electrophilic sites. You are reacting Potassium Phthalimide (a bulky nucleophile) with 1,4-dibromopentane , which contains both a primary (C1) and a secondary (C4) bromide.

The Core Challenge: To maximize yield, you must drive the

-

Bis-alkylation: Formation of the dimer (diphthalimide) by reacting both bromides.

-

Elimination (E2): Dehydrohalogenation at the secondary bromide to form alkenes.

-

Secondary Substitution: Attack at the sterically hindered C4 position (minor, but possible).

This guide replaces generic protocols with a troubleshooting-first approach, grounded in kinetic control and rigorous purification strategies.

Part 1: Critical Process Parameters (The "Why" & "How")

Stoichiometry: The "Dilution Principle"

Issue: Low yield due to white precipitate (dimer formation). Technical Insight: If the concentration of 1,4-dibromopentane is low, the mono-substituted product competes with the starting material for the remaining phthalimide anions. Solution: You must use a large molar excess of 1,4-dibromopentane. This ensures that every phthalimide anion statistically encounters a fresh dibromide molecule rather than an already-substituted product.

| Parameter | Standard Protocol | Optimized Protocol | Impact |

| Molar Ratio (Dibromide : Phth-K) | 1.1 : 1.0 | 3.0 : 1.0 to 5.0 : 1.0 | Suppresses dimer formation (<5%). |

| Concentration | 1.0 M | 0.5 M | Reduces intermolecular collisions leading to dimers. |

Solvent Selection: Kinetic vs. Thermodynamic Control

Issue: "Oily" impurities or low conversion rates. Technical Insight:

-

DMF/DMSO (Polar Aprotic): Accelerates

drastically but makes the phthalimide anion "naked" and highly basic, increasing the risk of E2 elimination at the secondary bromide (forming pentenyl phthalimides). -

Acetone (Polar Aprotic, Low BP): Slower reaction but significantly milder. The lower reflux temperature (56°C) provides insufficient energy for the higher-activation-energy elimination pathway.

Recommendation: Use Acetone for highest purity. Use DMF only if throughput speed is the priority and you can strictly control temperature (<60°C).

Part 2: Troubleshooting Guides & FAQs

Category A: Reaction Monitoring & Yield

Q1: I see a significant amount of white solid precipitating during the reaction. Is this the product? A: Likely No .

-

Scenario A (Good): It is Potassium Bromide (KBr), the stoichiometric byproduct. This is a sign the reaction is proceeding.[1][2]

-

Scenario B (Bad): If the solid is organic (check solubility in water; KBr dissolves, organics don't), it is the Bis-phthalimide dimer .

-

Fix: Increase your 1,4-dibromopentane equivalents to 4.0 eq . The excess electrophile prevents the mono-product from reacting a second time.

Q2: My NMR shows olefinic protons (5.0–6.0 ppm). What went wrong? A: You have triggered E2 Elimination .

-

Cause: The reaction temperature was too high, or the solvent was too promoting of basicity (e.g., DMF > 80°C). The secondary bromide at C4 is prone to losing HBr to form a double bond.

-

Fix: Switch to Acetone at reflux (56°C). If using DMF, keep T < 60°C.

Category B: Purification (The "Oily" Phase)

Q3: The product is a viscous oil and difficult to crystallize. How do I remove the excess 1,4-dibromopentane? A: Do not attempt to crystallize immediately. The excess dibromide acts as a solvent, preventing crystal lattice formation.

-

Protocol:

-

High Vacuum Distillation: 1,4-dibromopentane boils at ~197°C (atm) but can be distilled off at 35–40°C / 0.3 mmHg .

-

The "Gap": The product has a much higher boiling point (>200°C/high vac).

-

Action: Distill off the excess reagent until the pot residue is constant weight. Then, recrystallize the residue from ethanol or ethanol/water.

-

Part 3: Optimized Experimental Protocol

Objective: Synthesis of N-(4-bromopentyl)phthalimide (Target: >90% Yield).

Reagents

-

Potassium Phthalimide (1.0 eq)

-

1,4-Dibromopentane (4.0 eq ) — Critical for yield

-

Acetone (Reagent Grade, dried over MgSO4)

Workflow

-

Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge Acetone (10 mL per gram of Phth-K).

-

Addition: Add 1,4-dibromopentane (4.0 eq) followed by Potassium Phthalimide (1.0 eq).

-

Note: Adding the solid phthalimide into the liquid dibromide solution ensures the concentration of electrophile is always high relative to the nucleophile.

-

-

Reaction: Heat to reflux (approx. 56°C) with vigorous stirring for 24 hours .

-

Workup:

-

Purification (Crucial Step):

-

Connect the flask to a high-vacuum line (<1 mmHg).

-

Heat the oil bath to 40–50°C to distill off the excess 1,4-dibromopentane.

-

Validation: The residue should solidify upon standing or cooling.

-

Recrystallization: Dissolve the residue in hot Ethanol (minimal volume). Cool to 0°C. Filter white crystals.

-

Part 4: Mechanistic Visualization

The following diagram illustrates the kinetic competition. The Green Path is the desired

Figure 1: Reaction pathway analysis showing the kinetic dominance of primary substitution and the mitigation strategies for side reactions.

References

-

Preparation of N-(omega-bromoalkyl)phthalimides. Google Patents (FR2830011A1). Describes the purification of bromoalkyl phthalimides by removing excess dibromoalkane under reduced pressure and crystallization.

-

Alkylation of a phthalimide anion; 4-bromo-1-phthalimidopentane. ChemSpider SyntheticPage 229. Detailed experimental procedure using Acetone reflux and 1,4-dibromopentane excess.

-

Gabriel Synthesis Mechanism & Kinetics.Master Organic Chemistry. Fundamental mechanistic overview of the Gabriel Synthesis, protecting group dynamics, and

limitations. -

Synthesis of N-(4-Bromobutyl)phthalimide. ChemicalBook/PrepChem. Analogous procedure demonstrating the use of DMF and Acetone for 1,4-dihaloalkanes.

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. WO2003027071A1 - Method for preparing n-($g(v)-bromoalkyl)phthalimides - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. FR2830011A1 - Preparation of N-(omega-bromoalkyl)phthalimides useful as pharmaceutical intermediates, by condensing a potassium phthalimide with an alpha omega dibromoalkane - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

Optimizing reaction time and temperature for N-(4-Bromopentyl)phthalimide synthesis

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of N-(4-Bromopentyl)phthalimide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic step. We move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your yield and purity.

Section 1: The Underlying Chemistry: The Gabriel Synthesis

The synthesis of N-(4-Bromopentyl)phthalimide from potassium phthalimide and 1,4-dibromopentane is a classic example of the Gabriel Synthesis.[1] This method is prized for its ability to form primary amines selectively, avoiding the over-alkylation common with other methods.[2][3] The core of this transformation is a bimolecular nucleophilic substitution (SN2) reaction.

The Mechanism:

-

Nucleophile Formation: Phthalimide is deprotonated, typically with a base like potassium hydroxide, to form the potassium phthalimide salt. The resulting phthalimide anion is an excellent, albeit bulky, nucleophile.[2][4]

-

SN2 Attack: The phthalimide anion attacks an alkyl halide. In this specific synthesis, the substrate is 1,4-dibromopentane. The nucleophile will preferentially attack the primary carbon (C1), which is less sterically hindered, displacing the bromide leaving group.[5][6]

-

Product Formation: This step yields the desired N-(4-Bromopentyl)phthalimide. The remaining bromide on the pentyl chain is at a secondary position (C4), which is significantly less reactive towards a second SN2 attack by the bulky phthalimide nucleophile.[1][7]

Caption: The SN2 mechanism for N-(4-Bromopentyl)phthalimide synthesis.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the common challenges encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction is proceeding very slowly or has stalled completely. What are the likely causes?

A: This is a common issue often traced back to three key areas:

-

Reagent Quality: Potassium phthalimide is hygroscopic. Absorbed moisture can hydrolyze the salt and inhibit its nucleophilicity. Ensure you are using freshly dried potassium phthalimide or consider preparing it fresh from phthalimide and potassium hydroxide.[8] Similarly, the 1,4-dibromopentane should be pure, as impurities can interfere with the reaction.

-

Solvent Choice and Purity: This reaction requires a polar aprotic solvent to dissolve the potassium phthalimide and facilitate the SN2 mechanism.[7][9] N,N-Dimethylformamide (DMF) is the most common and effective choice.[10] Ensure the DMF is anhydrous, as water will protonate the phthalimide anion.

-

Insufficient Temperature: The SN2 reaction requires sufficient thermal energy to overcome the activation barrier. If the reaction temperature is too low, the rate will be impractically slow. A typical starting point is 80-90°C.[7]

Q2: My final yield is disappointingly low. How can I improve it?

A: Low yield often points to incomplete reaction or the formation of side products.

-

Optimize Stoichiometry: A significant side reaction is the formation of 1,5-bis(phthalimido)pentane, where a second phthalimide molecule displaces the secondary bromide.[5] To suppress this, use a significant excess of 1,4-dibromobutane (e.g., 3-5 equivalents).[10] This ensures the phthalimide is more likely to encounter an unreacted dibromoalkane molecule.

-

Reaction Time & Monitoring: Do not rely on a fixed reaction time. The reaction should be monitored until completion, typically by Thin Layer Chromatography (TLC). Following the disappearance of the potassium phthalimide spot is a reliable indicator. Reaction times can range from 10 to over 24 hours depending on the scale and temperature.[10][11]

-

Temperature Optimization: While higher temperatures increase the reaction rate, they can also promote side reactions. If you observe significant byproduct formation (see Q3), consider reducing the temperature slightly (e.g., to 75-85°C) and compensating with a longer reaction time.

Q3: I'm seeing a significant, less polar spot on my TLC plate. What is this side product and how can I avoid it?

A: The most probable side product is 1,5-bis(phthalimido)pentane . This occurs when a second molecule of potassium phthalimide displaces the secondary bromide of your desired product.

-

Causality: The SN2 reaction at the secondary carbon is slower than at the primary carbon, but it can still occur, especially at high temperatures or if the concentration of potassium phthalimide is high relative to the mono-substituted product.[1]

-

Mitigation Strategies:

-

Use Excess 1,4-Dibromopentane: As mentioned in Q2, using a 3-5 fold excess of the alkyl halide is the most effective way to minimize the formation of the di-substituted product.[10]

-

Control Temperature: Avoid excessively high temperatures (>100°C), which can provide enough energy to accelerate the unwanted second substitution.

-

Purification: If the side product does form, it can typically be separated from the desired N-(4-Bromopentyl)phthalimide by silica gel column chromatography due to the difference in polarity.

-

Q4: What is the best way to purify the final product?

A: The purification strategy depends on the scale and purity of the crude product after workup.

-

Initial Workup: After the reaction is complete, the mixture is typically cooled, and the precipitated potassium bromide is filtered off. The filtrate (DMF solution) is then concentrated under reduced pressure. The excess 1,4-dibromopentane can be removed by distillation.[10]

-

Recrystallization: If the crude product is relatively clean, recrystallization is an effective method. A common solvent system is aqueous ethanol.[12]

-

Column Chromatography: For mixtures containing significant amounts of the bis-phthalimido side product or other impurities, silica gel column chromatography is the most reliable method. A gradient of ethyl acetate in hexanes is a good starting point for elution.[11]

Section 3: Optimized Protocol and Parameter Summary

This section provides a robust starting protocol and a table summarizing the influence of key reaction parameters.

Experimental Protocol: Synthesis of N-(4-Bromopentyl)phthalimide

-

Setup: To a dry 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add potassium phthalimide (5.56 g, 30 mmol).

-

Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 60 mL) to the flask and stir to dissolve the solid. Add 1,4-dibromopentane (20.7 g, 15.4 mL, 90 mmol, 3 equivalents).

-

Reaction: Heat the reaction mixture to 90°C in an oil bath and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the phthalimide starting material. The reaction is typically complete within 10-16 hours.

-